molecular formula C32H27N5O5 B2672482 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-3-nitrophenyl)amino)formamide CAS No. 1796891-66-1

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-3-nitrophenyl)amino)formamide

Cat. No.: B2672482
CAS No.: 1796891-66-1
M. Wt: 561.598
InChI Key: LWZWLCFLLROCCK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide group, a phenyl group, and a bicyclic structure. It also seems to contain a diaza (two nitrogen atoms) group and an oxo (oxygen double-bonded to a carbon atom) group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the compound’s polarity, the presence of aromatic rings, and the types of functional groups present .

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, such as the one mentioned, are often subjects of synthesis and characterization studies to understand their chemical properties and potential applications. For example, the synthesis of novel series of bicyclo derivatives showing high affinity for specific receptors indicates a methodology that could be applicable for the design and development of new pharmacological agents (Ohkawa et al., 1999). These processes involve creating and identifying compounds with selective activity, which is crucial for drug development.

Antitumor and Anticancer Applications

Several compounds are investigated for their antitumor and anticancer properties. For instance, compounds derived from imidazotetrazines have been explored for their broad-spectrum antitumor activity, suggesting that complex chemical structures could play a role in developing new anticancer drugs (Stevens et al., 1984). Research into these areas often seeks to understand how these compounds interact with biological systems to inhibit cancer cell growth.

Catalysis and Chemical Reactions

Compounds with intricate structures may also find applications in catalysis and facilitating chemical reactions. For example, diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an active catalyst in methylation reactions, which could suggest potential catalytic applications for similarly structured compounds (Shieh et al., 2001). Catalysis is fundamental in creating more efficient and environmentally friendly chemical processes.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5O5/c1-20-10-6-7-13-24(20)28(38)19-36-26-15-9-8-14-25(26)29(22-11-4-3-5-12-22)34-30(31(36)39)35-32(40)33-23-17-16-21(2)27(18-23)37(41)42/h3-18,30H,19H2,1-2H3,(H2,33,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZWLCFLLROCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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